molecular formula C13H13N5OS B2486918 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1788543-20-3

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2486918
CAS RN: 1788543-20-3
M. Wt: 287.34
InChI Key: JCDVOPOPPIEEAN-UHFFFAOYSA-N
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Description

The compound 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea represents a class of chemicals that combine pyrazolo[1,5-a]pyrimidin and thiophene moieties through a urea linker. Compounds within this family have garnered interest for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. The sections below detail aspects of its synthesis, molecular structure, chemical reactions, properties, and analyses without focusing on drug usage or dosages.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidin derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6(5H)-one from 5-amino-1-phenylpyrazole-4-carboxamide through condensation with benzoyl isothiocyanate, followed by annulation, highlights a typical pathway that could be adapted for our compound (Quinn & Scammells, 1991).

Scientific Research Applications

Enzyme Inhibition and Treatment of Gout

Compounds related to 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea have been studied for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is significant in the treatment of gout, a condition characterized by elevated uric acid levels. The inhibition of xanthine oxidase leads to reduced production of uric acid, alleviating symptoms of gout Hall, Holloway, & Scott, 1964.

Cognitive Impairment and Neurodegenerative Diseases

Some derivatives have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), showing potential for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. The inhibition of PDE1 is thought to enhance cognitive functions by modulating neuronal signaling pathways Li et al., 2016.

Antimicrobial and Antitumor Activities

The synthesis of novel derivatives incorporating 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea has led to compounds with potent antimicrobial activities. These derivatives have been evaluated against various bacterial species, showing significant potential as antimicrobial agents El-ziaty et al., 2018.

Synthesis of Bioactive Heterocycles

The chemical versatility of related pyrimidine derivatives has been exploited in synthesizing bioactive heterocycles. These compounds serve as valuable intermediates for developing new drugs with potential antitumor and antimicrobial properties. The synthetic routes involve reactions with various reagents to introduce functional groups that enhance biological activity Amr, Maigali, & Abdulla, 2008.

properties

IUPAC Name

1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-5-12-14-6-10(8-18(12)17-9)16-13(19)15-7-11-3-2-4-20-11/h2-6,8H,7H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDVOPOPPIEEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea

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